

Initial In Vivo Efficacy of Filanesib TFA: A Technical Overview

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Compound of Interest		
Compound Name:	Filanesib TFA	
Cat. No.:	B2669723	Get Quote

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This technical guide provides an in-depth analysis of the initial in vivo efficacy studies of Filanesib (formerly ARRY-520), a potent and selective inhibitor of Kinesin Spindle Protein (KSP). The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Filanesib targets KSP (also known as Eg5 or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle in dividing cells.[1][2] Inhibition of KSP by Filanesib leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death.[1] [3] This mechanism is particularly effective in rapidly proliferating cancer cells, including those found in multiple myeloma and other hematological malignancies.[4] The apoptotic response is mediated, in part, by the downregulation of the anti-apoptotic protein MCL-1 and the activation of the pro-apoptotic protein BAX.[1]

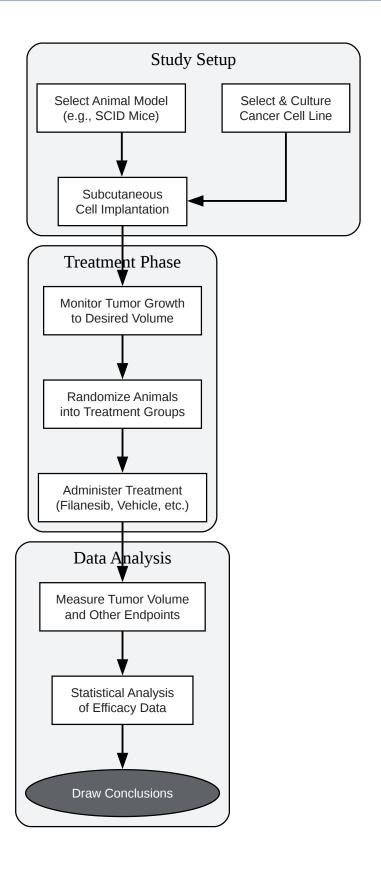
Signaling Pathway of Filanesib-Induced Apoptosis

The following diagram illustrates the molecular cascade initiated by Filanesib, leading to programmed cell death.

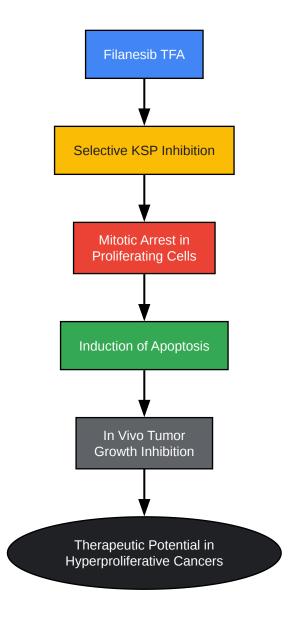












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